

An In-depth Technical Guide to the Physicochemical Properties of 6-Chlorocarvacrol

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Compound of Interest

Compound Name: *Chlorocarvacrol*

Cat. No.: *B1221343*

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Abstract

6-Chlorocarvacrol, a chlorinated derivative of the naturally occurring monoterpenoid phenol carvacrol, is a compound of interest for potential applications in drug development and antimicrobial research. Understanding its physicochemical properties is fundamental to predicting its behavior in biological systems, formulating delivery systems, and assessing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 6-chlorocarvacrol. Due to a scarcity of published experimental data for this specific compound, this guide also presents generalized experimental protocols for the determination of key physicochemical parameters, based on established methods for similar phenolic and chlorinated aromatic compounds. This document aims to serve as a foundational resource for researchers and to highlight areas where further empirical investigation is required.

Physicochemical Properties

The substitution of a chlorine atom onto the carvacrol backbone significantly influences its electronic and steric properties, thereby affecting its polarity, lipophilicity, and reactivity. While comprehensive experimental data for 6-chlorocarvacrol is not readily available in the public domain, the following table summarizes its known and predicted properties.

Table 1: Physicochemical Properties of 6-Chlorocarvacrol

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ ClO	--INVALID-LINK--
Molecular Weight	184.66 g/mol	--INVALID-LINK--
Computed logP	3.9	--INVALID-LINK--
Melting Point	Data not available	-
Boiling Point	Data not available	-
Water Solubility	Data not available	-
pKa	Data not available	-

Note: The logP value is a computed prediction and has not been experimentally verified. The lack of experimental data for melting point, boiling point, water solubility, and pKa underscores the need for further empirical studies to fully characterize this compound.

Experimental Protocols for Physicochemical Property Determination

The following sections outline detailed, generalized methodologies for the experimental determination of the key physicochemical properties of 6-chlorocarvacrol. These protocols are based on standard laboratory techniques for aromatic and phenolic compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

Methodology: Capillary Method[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[11\]](#)

- **Sample Preparation:** A small amount of dry, finely powdered 6-chlorocarvacrol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

- **Apparatus:** A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
- **Heating:** The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Methodology: Micro Boiling Point (Thiele Tube Method)[\[7\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Sample Preparation:** A small volume (a few milliliters) of liquid 6-chlorocarvacrol is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
- **Apparatus:** The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
- **Heating:** The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is stopped when a steady stream of bubbles is observed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Water Solubility Determination

Solubility in aqueous media is a critical parameter for drug development, influencing bioavailability and formulation.

Methodology: Shake-Flask Method[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[15\]](#)

- **Sample Preparation:** An excess amount of 6-chlorocarvacrol is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** An aliquot of the clear supernatant is carefully removed, filtered (using a filter that does not bind the compound), and the concentration of dissolved 6-chlorocarvacrol is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS).

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the phenolic hydroxyl group at different physiological pH values, which affects solubility, membrane permeability, and receptor binding.

Methodology: Spectrophotometric Titration[2][16]

- **Principle:** The UV-Vis absorbance spectrum of a phenolic compound changes as it transitions from its protonated (ArOH) to its deprotonated (ArO^-) form. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
- **Procedure:**
 - A series of buffer solutions with known pH values are prepared.
 - A constant concentration of 6-chlorocarvacrol is added to each buffer solution.
 - The UV-Vis absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms have significantly different molar absorptivities.

- **Data Analysis:** The pKa is calculated by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

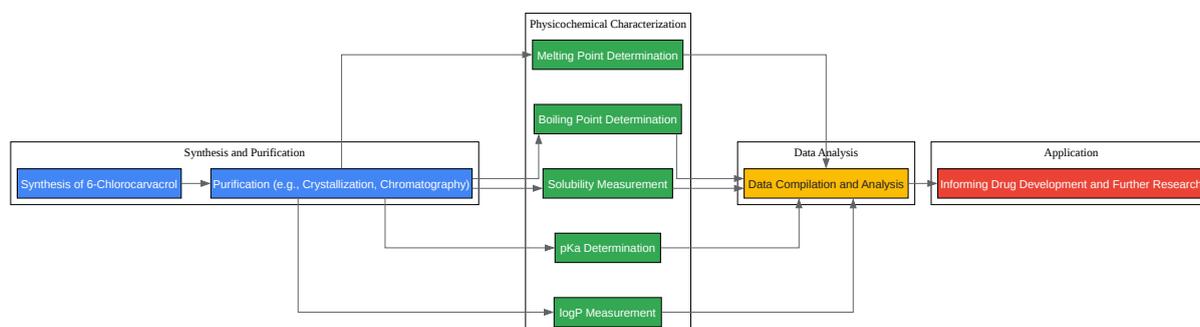
logP (Octanol-Water Partition Coefficient) Determination

logP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Methodology: HPLC Method[17][18][19][20][21]

- **Principle:** The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of standard compounds with known logP values.
- **Procedure:**
 - A reverse-phase HPLC system is equilibrated with a suitable mobile phase (e.g., a mixture of methanol or acetonitrile and water).
 - The standard compounds are injected individually, and their retention times are recorded.
 - A calibration curve is constructed by plotting the known logP values of the standards against the logarithm of their retention times ($\log k'$, where k' is the retention factor).
 - 6-Chlorocarvacrol is then injected under the same chromatographic conditions, and its retention time is measured.
- **Calculation:** The logP of 6-chlorocarvacrol is determined by interpolating its $\log k'$ value on the calibration curve.

Mandatory Visualizations



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Caption: Workflow for the synthesis, purification, and physicochemical characterization of 6-chlorocarvacrol.

Potential Biological Activity and Signaling Pathways

While no specific studies on the signaling pathways affected by 6-chlorocarvacrol were identified, its biological activity can be inferred from the known properties of its parent compound, carvacrol, and other chlorinated phenols.

- **Antimicrobial Activity:** Carvacrol is well-documented for its broad-spectrum antimicrobial activity, which is attributed to its ability to disrupt bacterial cell membranes, leading to

increased permeability and leakage of cellular components.[22] The addition of a chlorine atom to the phenolic ring, as seen in other chlorophenols, can enhance antimicrobial potency.[23][24][25] This is often due to increased lipophilicity, facilitating better penetration into the lipid-rich bacterial membranes. The likely mechanism of action for 6-chlorocarvacrol would involve membrane disruption, potentially leading to the inhibition of essential cellular processes.

- Cytotoxicity: Carvacrol has been shown to induce cytotoxic effects in various cell lines.[26] Chlorinated phenols can also exhibit significant cytotoxicity. Therefore, it is plausible that 6-chlorocarvacrol may exhibit cytotoxic properties, a factor that requires careful evaluation in the context of drug development.

Signaling Pathways: There is currently no direct evidence linking 6-chlorocarvacrol to specific signaling pathways. Research on related compounds suggests that phenolic compounds can modulate various pathways, including those involved in inflammation and oxidative stress. However, dedicated studies are required to elucidate the specific molecular targets and signaling cascades affected by 6-chlorocarvacrol.

Conclusion

6-Chlorocarvacrol is a compound with potential for further investigation in medicinal chemistry and microbiology. This guide has consolidated the available physicochemical data and provided a framework of established experimental protocols for its comprehensive characterization. The significant gaps in the experimental data, particularly for key properties such as melting point, boiling point, solubility, and pKa, highlight critical areas for future research. Elucidation of these properties, along with dedicated studies on its biological activity and molecular mechanisms, will be essential to unlock the full potential of 6-chlorocarvacrol in scientific and therapeutic applications.

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